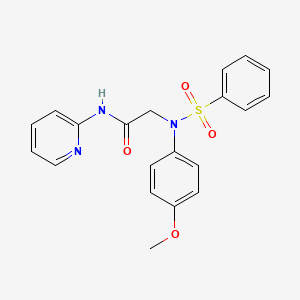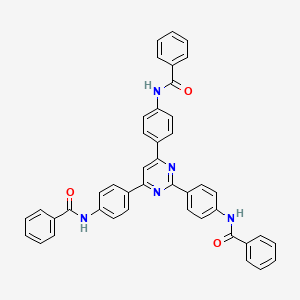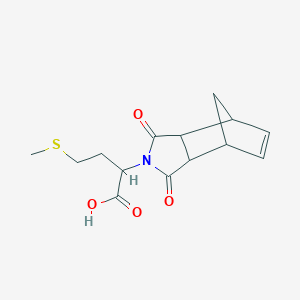
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as Mps-GA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme Glycine N-methyltransferase (GNMT) and has been shown to have promising effects in treating various diseases.
Mechanism of Action
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide works by inhibiting the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of SAMe in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By inhibiting the activity of GNMT, this compound increases the levels of SAMe in the liver, which has been shown to have promising effects in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. It has been shown to increase the levels of SAMe in the liver, which has been shown to have various biochemical and physiological effects. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By increasing the levels of SAMe in the liver, this compound has been shown to have promising effects in treating various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is its potency and selectivity for GNMT. It has been shown to be a potent and selective inhibitor of GNMT, which makes it an ideal candidate for studying the role of GNMT in various diseases. However, one of the main limitations of this compound is its solubility in water. This compound is not very soluble in water, which makes it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One of the main future directions is to further study its potential therapeutic applications in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in lab experiments. Finally, future studies could focus on identifying other potential targets for this compound, which could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 4-methoxybenzeneboronic acid, which is then coupled with 2-bromo-5-chloropyridine to form 2-(4-methoxyphenyl)-5-chloro-pyridine. The next step involves the synthesis of N-(4-bromophenyl)sulfonyl chloride, which is then coupled with 2-(4-methoxyphenyl)-5-chloro-pyridine to form N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide. Finally, the last step involves the coupling of N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide with glycine to form this compound.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. This compound has been shown to inhibit the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of S-adenosylmethionine (SAMe) in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-12-10-16(11-13-17)23(28(25,26)18-7-3-2-4-8-18)15-20(24)22-19-9-5-6-14-21-19/h2-14H,15H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIQGOWLJOLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

